Gelsevirine

描述

Gelsevirine is an indole alkaloid isolated from the plant Gelsemium elegans Benth, a traditional Chinese herb known for its various pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic activities . This compound has garnered significant attention due to its potential therapeutic applications in treating conditions such as sepsis and ischemic stroke .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Gelsevirine involves several steps, starting from the extraction of the alkaloid from Gelsemium elegans. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.

Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

化学反应分析

Types of Reactions: Gelsevirine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .

科学研究应用

Chemistry Applications

Gelsevirine serves as a model compound for studying indole alkaloid synthesis and reactions. Its structural properties allow researchers to investigate the synthesis pathways of similar compounds, providing insights into the broader field of alkaloid chemistry.

Modulation of the STING Pathway

This compound is recognized for its role as a STING-specific inhibitor . It interacts with the cyclic dinucleotide-binding pocket of the STING protein, inhibiting its activation and subsequent signaling pathways that lead to the production of interferons and pro-inflammatory cytokines . This mechanism has implications for:

- Neuroinflammation : Research indicates that this compound can reduce neuroinflammation in models of stroke and osteoarthritis by modulating immune responses via the JAK2-STAT3 signaling pathway .

- Sepsis Treatment : In animal studies, this compound administration significantly extended survival rates in sepsis models by mitigating acute organ damage and reducing inflammatory cytokine levels .

Therapeutic Potential

This compound is being explored for its potential therapeutic effects in various medical conditions:

- Anxiolytic Effects : this compound exhibits anxiolytic properties comparable to other alkaloids but with reduced toxicity, making it a candidate for treating anxiety disorders .

- Anti-inflammatory Properties : It has demonstrated efficacy in reducing inflammation associated with osteoarthritis and other inflammatory diseases, suggesting potential applications in treating chronic inflammatory conditions .

Stroke Protection

In a study investigating this compound's effects on stroke, it was found to decrease neuroinflammation and protect against ischemic damage through modulation of inflammatory pathways. The compound was administered post-stroke, showing promising results in enhancing recovery outcomes .

Sepsis Model Studies

In a sepsis model using cecal ligation and puncture (CLP), this compound treatment resulted in:

- Increased survival rates

- Reduced levels of inflammatory markers (IL-6, TNF-α)

- Improved organ function as indicated by decreased serum creatinine and liver enzyme levels .

Summary Table of this compound Applications

作用机制

Gelsevirine exerts its effects through multiple mechanisms:

STING Inhibition: this compound binds to the cyclic dinucleotide-binding pocket of STING, inhibiting its activation and subsequent inflammatory responses.

Glycine Receptor Agonism: The compound acts as an agonist at glycine receptors in the brain, contributing to its anxiolytic effects.

JAK2-STAT3 Pathway: this compound inhibits the JAK2-STAT3 signaling pathway, reducing neuroinflammation in ischemic stroke.

相似化合物的比较

Gelsevirine is unique among Gelsemium alkaloids due to its specific pharmacological profile:

Similar Compounds: Gelsemine, koumine, and humantenmine are other alkaloids from Gelsemium elegans.

生物活性

Gelsevirine, an alkaloid derived from the Gelsemium plant, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is one of the key alkaloids found in Gelsemium species, particularly Gelsemium elegans. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. Understanding its mechanisms is crucial for developing therapeutic applications.

1. Anti-Inflammatory and Immunomodulatory Effects

This compound has been identified as a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in the immune response to infections and inflammation. Recent studies demonstrate that this compound effectively reduces the induction of interferons and inflammatory cytokines in macrophages exposed to STING agonists such as 2'3'-cGAMP and poly(dA:dT) .

Mechanism:

- This compound binds competitively to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its dimerization and activation. This interaction leads to K48-linked ubiquitination and degradation of STING, thereby mitigating the inflammatory response .

2. Analgesic Properties

This compound has shown significant analgesic effects in various experimental models. Its mechanism involves modulation of glycine receptors (GlyRs) and GABA receptors, which are crucial for pain perception.

Research Findings:

- Electrophysiological studies indicate that this compound inhibits GlyRs with an IC50 value of approximately 40.6 μM . This inhibition contributes to its analgesic properties by reducing excitatory neurotransmission associated with pain pathways.

Toxicity Profile

The toxicity profile of this compound is essential for assessing its safety for therapeutic use. Studies have indicated that while this compound exhibits pharmacological benefits, it also possesses a potential risk for toxicity at higher doses.

| Compound | Route of Administration | LD50 (µg/kg) | Effects Observed |

|---|---|---|---|

| This compound | Intraperitoneal | 100-200 | Respiratory depression, convulsions |

| Koumine | Intraperitoneal | 99 | Dyspnea, tonic convulsions before death |

| Gelsenicine | Intravenous | 0.165 | Death |

Note: LD50 values indicate the lethal dose required to kill 50% of the test population .

Metabolism

The metabolism of this compound varies across species, which may affect its pharmacokinetics and therapeutic efficacy. A study utilizing liver microsomes from humans, pigs, goats, and rats revealed significant qualitative and quantitative differences in metabolic pathways .

Key Findings:

- Six metabolites were identified in pig liver microsomes, while human microsomes produced five distinct metabolites. These findings highlight the importance of considering species differences when evaluating this compound's pharmacological potential.

Case Study: Sepsis Model

In a murine model of sepsis induced by cecal ligation and puncture (CLP), this compound administration significantly improved survival rates and reduced organ damage. Mice treated with this compound showed extended survival periods compared to untreated controls .

属性

IUPAC Name |

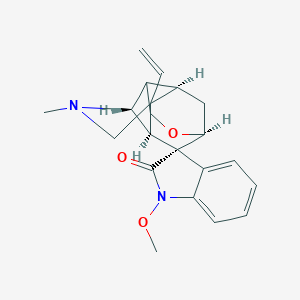

(1R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCMFCWHWCCEH-LGUFPRDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959834 | |

| Record name | Gelsevirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38990-03-3 | |

| Record name | Gelsevirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038990033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gelsevirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。